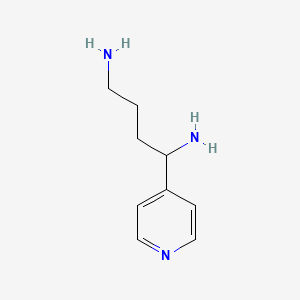

1-Pyridin-4-ylbutane-1,4-diamine

説明

Contextualization within Amine and Pyridine (B92270) Chemical Scaffolds

The structure of 1-Pyridin-4-ylbutane-1,4-diamine marries two critical chemical motifs: the aromatic pyridine ring and the aliphatic butane-1,4-diamine backbone.

The pyridine scaffold is a six-membered heterocyclic aromatic ring containing one nitrogen atom. It is a fundamental building block in medicinal chemistry, present in over 7,000 existing drug molecules. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets like enzymes and receptors, thereby enhancing the pharmacokinetic properties of drugs. nih.gov Pyridine and its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aifluorochem.co.uk This versatility has made the pyridine nucleus a "privileged scaffold" in the design of new therapeutic agents. researchgate.netresearchgate.net

The amine and diamine functionalities are also central to the biological activity of many compounds. The presence of amine groups, particularly primary amines as in this compound, can significantly influence a molecule's solubility, basicity, and ability to form hydrogen bonds. researchgate.net The 1,4-diaminobutane (B46682) (putrescine) portion of the molecule is a known biogenic amine involved in cellular metabolism and growth. In medicinal chemistry, diamine linkers are often incorporated into drug candidates to modulate their binding affinity to target proteins and to alter their pharmacokinetic profiles. For instance, N-acridin-9-yl-butane-1,4-diamine derivatives have been identified as high-affinity ligands for the alpha2delta subunit of voltage-gated calcium channels.

The combination of these two scaffolds in a single molecule suggests that this compound could possess unique physicochemical and biological properties, making it an intriguing candidate for further study.

Overview of Emerging Research Trajectories for this compound

Currently, dedicated research focusing exclusively on the synthesis, properties, and applications of this compound is limited in publicly accessible scientific literature. The compound is primarily available through chemical suppliers, indicating its use in screening libraries or as a building block for more complex molecules. researchgate.net However, based on the well-documented activities of its structural components, several potential research trajectories can be proposed.

Potential Areas of Investigation:

Anticancer Research: Given that numerous pyridine derivatives show cytotoxic and antitubulin activities, and that polyamines are crucial for cell proliferation, this compound could be investigated as a potential anticancer agent. Research could focus on its ability to inhibit cancer cell growth or interfere with polyamine metabolism in tumor cells.

Antimicrobial Drug Discovery: The pyridine moiety is a core component of many antimicrobial drugs. ontosight.ai Future studies could screen this compound for activity against various bacterial and fungal strains, exploring its potential as a lead compound for new antibiotics.

Neurological Applications: Aminopyridine derivatives are known to act on ion channels, and some have been investigated for neurological conditions. The structural similarity to other biologically active diamines suggests that it could be explored for its effects on the central nervous system, for example, as a ligand for neurotransmitter receptors or ion channels.

Coordination Chemistry: The presence of multiple nitrogen atoms makes this compound a potential polydentate ligand for forming metal-organic complexes. Research in this area could explore the synthesis of novel coordination compounds with interesting catalytic or material properties.

These potential research paths are hypothetical and based on the established roles of the pyridine and diamine scaffolds. Rigorous experimental work, including synthesis, characterization, and comprehensive biological screening, is necessary to determine the actual therapeutic or material science value of this compound.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 374064-03-6 |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| MDL Number | MFCD06245342 |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,4-diaminobutane (Putrescine) |

| N-Acridin-9-yl-butane-1,4-diamine |

特性

IUPAC Name |

1-pyridin-4-ylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNZARUDYNHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377982 | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-03-6 | |

| Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyridin 4 Ylbutane 1,4 Diamine and Its Analogues

Established Synthetic Pathways to 1-Pyridin-4-ylbutane-1,4-diamine Derivatives

The creation of pyridine-containing diamine structures can be approached through various established synthetic routes. These methods often focus on building the carbon backbone and introducing the necessary functional groups in a sequential or concerted manner.

Nucleophilic Substitution Reactions in Diamine Synthesis

Nucleophilic substitution is a fundamental reaction in organic chemistry and plays a crucial role in the synthesis of diamine derivatives. In the context of pyridine-containing structures, pyridines with leaving groups at the 2 and 4-positions are reactive towards nucleophiles, proceeding through an addition-elimination mechanism. quimicaorganica.orgvaia.com This reactivity is due to the ability of the nitrogen atom to stabilize the intermediate anion through resonance. vaia.com The attack of a nucleophile at the 4-position of a pyridine (B92270) ring, for instance, results in an intermediate that is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. vaia.com This principle can be applied to the synthesis of this compound analogues by reacting a suitable 4-substituted pyridine with a diamine or a precursor bearing a nucleophilic nitrogen.

The direct amination of pyridines via nucleophilic substitution of hydrogen (SNH) has also been developed as a method to access 4-aminopyridines. nih.gov This approach involves the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with a nucleophile like aqueous ammonia (B1221849) to yield the desired 4-aminopyridine (B3432731) product. nih.gov

Multicomponent and One-Pot Synthetic Strategies for Pyridine-Diamine Systems

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govacs.org These strategies are particularly well-suited for the construction of highly functionalized pyridine derivatives. nih.govacs.orgresearchgate.netnih.gov

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are classic examples of MCRs used to form pyridine rings. acsgcipr.orgwhiterose.ac.uk These reactions typically involve the condensation of carbonyl compounds, amines, and active methylene (B1212753) compounds. acsgcipr.orgnih.gov Modern variations often employ microwave irradiation or solid-acid catalysts to improve reaction times and yields. nih.govacs.orgresearchgate.net For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82%-94%) within a short reaction time (2–7 minutes). nih.govacs.org

One-pot syntheses can also involve a sequence of reactions, such as a rhodium carbenoid-induced ring expansion of an isoxazole, followed by rearrangement and oxidation to form a highly substituted pyridine. nih.gov This approach offers a conceptually distinct route to these heterocyclic systems. nih.gov

Advanced Derivatization Techniques for this compound

Derivatization is a key technique in analytical chemistry, used to modify an analyte to make it more suitable for a particular analytical method. For a compound like this compound, derivatization can be crucial for improving its detection and separation.

Pre-Column Derivatization for Analytical Applications

Pre-column derivatization is a widely used technique in high-performance liquid chromatography (HPLC) to enhance the detection of compounds that lack a strong chromophore or fluorophore. thermofisher.comactascientific.com For aliphatic amines, which can be prone to adsorption and decomposition, derivatization to a stable product before analysis is often preferred. thermofisher.com

Common derivatizing reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazane (NBD-Cl). thermofisher.commdpi.comnih.gov These reagents react with the amine groups to form derivatives with strong UV absorption or fluorescence emission, thereby increasing the sensitivity of the analysis. thermofisher.com For instance, the combination of OPA (for primary amines) and FMOC-Cl (for secondary amines) allows for the simultaneous analysis of both types of amino groups. actascientific.comnih.gov The derivatization process itself can be automated, allowing for "just-in-time" derivatization that overlaps with the HPLC analysis, ensuring consistent reaction times for all samples. nih.gov

The choice of derivatizing reagent and reaction conditions, such as pH, is critical for achieving optimal results. For example, the reaction of amines with NBD-Cl is influenced by the pH of the solution, with higher pH values generally leading to better derivatization efficiency for amines with high pKa values. mdpi.com

Strategies for Enhancing Reactivity and Detection via Derivatization

Beyond simply adding a detectable tag, derivatization can also be used to fundamentally alter the reactivity of a molecule. jiaolei.group For pyridine-containing compounds, N-functionalization of the pyridine ring to form pyridinium salts can enhance the reactivity and selectivity of subsequent reactions. acs.org This approach has been used to control the regioselectivity of reactions such as Minisci-type alkylations. acs.org

In the context of analytical detection, derivatization is a powerful tool for improving sensitivity. For example, derivatizing ethylenediamine (B42938) with benzaldehyde (B42025) allowed for its quantification at low levels by gas chromatography, where it was previously undetected. researchgate.net Similarly, the combination of field-amplified sample injection (FASI) with in-capillary derivatization using naphthalene-2,3-dicarboxaldehyde (NDA) has been shown to dramatically increase the sensitivity of histamine (B1213489) detection in capillary electrophoresis, achieving a 400-fold enhancement in concentration sensitivity. nih.gov Such strategies could be adapted for the sensitive detection of this compound.

The reactivity of the pyridine ring itself can be tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov This modification of the electronic properties of the pyridine can influence the reactivity of a metal center in a complex, demonstrating that derivatization can be a tool for controlling catalytic activity. nih.gov

Principles of Green Chemistry in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyridine and diamine derivatives to create more sustainable and environmentally friendly processes. researchgate.netrasayanjournal.co.in This involves the use of safer solvents, renewable starting materials, and more efficient reaction conditions. rasayanjournal.co.innih.gov

Multicomponent reactions are inherently green as they often lead to higher atom economy and reduced waste. nih.govacs.org The use of microwave-assisted synthesis and solvent-free conditions further contributes to the green credentials of these methods. nih.govacs.orgresearchgate.netrasayanjournal.co.in For example, the synthesis of pyridine derivatives has been achieved using microwave irradiation in ethanol, which is considered a greener solvent, resulting in high yields and short reaction times. nih.govacs.org

The use of bio-based feedstocks is another key aspect of green chemistry. nih.govresearchgate.net Diamines, which are important monomers for polymers, are traditionally produced from petroleum-based resources. nih.gov However, there is growing interest in producing diamines from renewable sources like sugars and vegetable oils through microbial fermentation. nih.govresearchgate.net This bio-based approach offers a more sustainable alternative for the synthesis of diamine-containing compounds. nih.govresearchgate.net The development of non-isocyanate polyurethanes (NIPUs) from bio-based diamine derivatives of dimerized fatty acids is a prime example of the application of green chemistry principles to create more environmentally friendly materials. mostwiedzy.plresearchgate.net

Mechanistic Investigations of Chemical Reactions Involving 1 Pyridin 4 Ylbutane 1,4 Diamine

Elucidation of Reaction Mechanisms for 1-Pyridin-4-ylbutane-1,4-diamine Formation

Detailed mechanistic studies specifically for the formation of this compound are not extensively documented in publicly available research. However, the synthesis of analogous structures, such as other C4-alkylated pyridines and 1,4-diaminobutane (B46682) derivatives, provides insights into plausible reaction pathways.

The formation of the C4-alkylated pyridine (B92270) core likely proceeds through mechanisms that favor substitution at the 4-position of the pyridine ring. One such approach involves the Minisci reaction, a radical-based method for the alkylation of electron-deficient heterocycles. While historically challenging for achieving C4-selectivity with simple pyridines, recent advancements have employed blocking groups to direct the alkylation to the desired position. For instance, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position nih.gov. This strategy allows for the early-stage functionalization of the pyridine ring, which could then be followed by further modifications to introduce the diamine moiety.

Another potential pathway involves the 1,4-hydroboration of pyridines. The use of an acid-initiated boronium cation catalyst in polar solvents can facilitate the 1,4-selective hydroboration of pyridines rsc.org. The resulting 1,4-dihydropyridine (B1200194) intermediate can then be further functionalized. The regioselectivity of this reaction can be influenced by the polarity of the solvent, with less polar solvents favoring the formation of the 1,2-hydroboration product rsc.org.

The introduction of the 1,4-diamine butane (B89635) chain could be envisioned through various synthetic strategies. One possibility is the reaction of a 4-substituted pyridine with a suitable four-carbon synthon already containing or predisposed to form the diamine functionality. Alternatively, a precursor molecule containing the butane-1,4-diamine backbone could be reacted with a pyridine-forming reagent. The biological production of 1,4-diaminobutane (putrescine) from precursors like glucose has been optimized in microorganisms such as Escherichia coli by engineering the cofactor (PLP and NADPH) synthesis pathways mdpi.com. While this is a biological synthesis of the diamine itself, it highlights the availability of this building block for chemical synthesis.

Stereochemical Control and Regioselectivity in Diamine-Pyridine Synthesis

The synthesis of molecules with specific stereochemistry and regiochemistry is a cornerstone of modern organic chemistry. For a compound like this compound, which contains a chiral center at the 1-position of the butane chain, controlling the stereochemical outcome is a significant consideration.

Regioselectivity is paramount in the synthesis of 4-substituted pyridines. As mentioned, methods like the use of blocking groups in Minisci reactions and catalyzed 1,4-hydroboration are key to achieving the desired C4-alkylation of the pyridine ring nih.govrsc.org. The choice of catalyst and reaction conditions plays a critical role in directing the substitution to the 4-position over the 2- or 3-positions. For example, in the regioselective synthesis of pyridines from pyridine N-oxides, the choice of activating agent and nucleophile can selectively yield either 2- or 4-substituted products.

The following table summarizes key synthetic strategies and their implications for regioselectivity in pyridine functionalization:

| Reaction Type | Key Reagents/Catalysts | Regiochemical Outcome | Reference |

| Minisci Reaction | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | C4-alkylation | nih.gov |

| Hydroboration | Acid-initiated boronium cation | 1,4-hydroboration | rsc.org |

Further research is needed to specifically elucidate the most effective and selective synthetic routes and the underlying mechanistic details for the formation of this compound with high stereochemical and regiochemical purity.

Coordination Chemistry of 1 Pyridin 4 Ylbutane 1,4 Diamine Ligands

Design Principles for Metal Complexation with 1-Pyridin-4-ylbutane-1,4-diamine and Related Diamine-Pyridine Ligands

The design of metal complexes using ligands like this compound is governed by a set of fundamental principles that dictate the structure, stability, and properties of the resulting coordination compounds. This ligand features multiple donor sites: the nitrogen atom of the pyridine (B92270) ring and the two nitrogen atoms of the butane-1,4-diamine backbone. This structure allows for versatile coordination behavior, acting as a potentially bidentate or tridentate ligand.

Key design principles include:

Hard and Soft Acids and Bases (HSAB) Theory : The pyridine nitrogen is a borderline soft base, while the aliphatic amine nitrogens are hard bases. jscimedcentral.com This difference allows for selective coordination. Hard metal ions (e.g., Fe(III), Cr(III), Al(III)) will preferentially bind to the hard amine donors, whereas softer metal ions (e.g., Ag(I), Pd(II), Pt(II)) will favor coordination with the softer pyridine nitrogen. jscimedcentral.com

Chelate Effect : As a multidentate ligand, this compound can form stable five- or six-membered chelate rings with a metal center. For instance, coordination involving the pyridine nitrogen and the amine nitrogen at the 1-position would form a stable six-membered ring. This chelation leads to thermodynamically more stable complexes compared to those formed with analogous monodentate ligands.

Steric Hindrance : The steric bulk of the ligand framework and any substituents can significantly influence the coordination geometry and the stoichiometry of the final complex. wikipedia.org For ligands with minimal steric hindrance, it's possible to form complexes with a 2:1 ligand-to-metal ratio, whereas bulkier ligands tend to favor 1:1 complexes. wikipedia.org

Ligand Bite Angle and Flexibility : The flexibility of the butane (B89635) chain allows the ligand to adapt to the geometric preferences of different metal ions. The bite angle, defined by the N(amine)-Metal-N(pyridine) angle, can be adjusted, enabling the formation of various coordination geometries, from tetrahedral to square planar and octahedral. acs.org

By carefully considering these principles, chemists can strategically design and synthesize metal complexes with desired structural features and functionalities. acs.orgresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. jscimedcentral.com While specific studies on this compound are not extensively documented, the synthetic methodologies for related compounds provide a clear blueprint for its complexation.

Transition Metal Coordination Compounds with this compound Derivatives

The general approach to synthesizing transition metal complexes with ligands like this compound involves the direct reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comnih.gov

A typical synthesis proceeds as follows:

An alcoholic solution of the desired metal salt (e.g., nickel(II) acetate (B1210297), copper(II) chloride, palladium(II) chloride) is prepared. nih.gov

The ligand, this compound, is dissolved in the same or a miscible solvent.

The ligand solution is added to the metal salt solution, often with stirring and gentle heating, to facilitate the reaction. jscimedcentral.com The molar ratio of metal to ligand is carefully controlled to target specific complex stoichiometries. nih.gov

The resulting metal complex may precipitate out of the solution upon formation or after cooling. The solid product is then isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. nih.gov

For example, studies on related pyridine-containing ligands have successfully yielded complexes with a range of transition metals. A series of Fe(II), Ni(II), and Pd(II) complexes were prepared with a novel Schiff base ligand containing a pyridine moiety using similar methods. nih.gov Likewise, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been synthesized with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov

The characterization of these newly synthesized complexes is crucial to confirm their identity and structure. Standard analytical techniques employed include:

Spectroscopic Methods : FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the complex in solution. nih.gov

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the complex. jscimedcentral.com

Table 1: Synthesis and Characterization of Representative Transition Metal Complexes with Pyridine-Amine Type Ligands

| Metal Ion | Ligand | Synthetic Method | Characterization Techniques | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Ni(II), Cu(I), Ag(I) | Pyridine | Reaction of metal salt with ligand in ethanol. | Elemental Analysis, Melting Point, Molar Conductance | Square Planar (Ni), Tetrahedral (Cu), Linear (Ag) | jscimedcentral.com |

| Fe(II), Ni(II) | Pyridine-Schiff Base | Reaction in methanol. | FT-IR, NMR, UV-Vis, Mass Spec, TGA | Octahedral | nih.gov |

| Pd(II) | Pyridine-Schiff Base | Reaction in methanol. | FT-IR, NMR, UV-Vis, Mass Spec, TGA | Square Planar | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reaction in ethanol, refluxed. | FT-IR, UV-Vis, Magnetic Susceptibility | Square Planar | nih.gov |

| Zn(II) | 1,4-Diamino-2,3-di(2-pyridyl)butane | Reaction of ligand with ZnCl₂. | X-ray Crystallography, NMR | Distorted Tetrahedral | researchgate.net |

Analysis of Coordination Modes and Geometries in this compound Complexes

The structural diversity of this compound as a ligand allows for several possible coordination modes and resultant geometries. The flexible butane backbone and multiple nitrogen donors are key to this versatility.

Coordination Modes:

Bidentate Chelating : The ligand can coordinate to a single metal center through two of its nitrogen atoms. Common modes would involve (i) the pyridine nitrogen and the proximate amine nitrogen (N1), forming a six-membered chelate ring, or (ii) the two amine nitrogens (N1 and N4), which would form a less-favored seven-membered ring.

Tridentate Chelating : In some conformations, it might be possible for the ligand to wrap around a metal ion and coordinate with all three nitrogen atoms, although this would likely introduce significant strain.

Bridging Ligand : The ligand can bridge two or more metal centers. For example, the pyridine nitrogen could coordinate to one metal ion while one or both amine nitrogens coordinate to a second metal ion, leading to the formation of polynuclear complexes or coordination polymers.

Coordination Geometries: The final geometry of the complex is dictated by the coordination number and electronic configuration of the central metal ion. jscimedcentral.com Based on studies of related pyridine and diamine complexes, several geometries are anticipated:

Square Planar : Commonly observed for d⁸ metal ions such as Pd(II), Pt(II), and Ni(II). jscimedcentral.comnih.gov This would typically involve the metal center being coordinated by two bidentate ligands or one tetradentate ligand system.

Tetrahedral : Prevalent for d¹⁰ metal ions like Zn(II), Cd(II), and Cu(I). jscimedcentral.comnih.gov

Octahedral : A common geometry for many transition metals, including Fe(II), Ni(II), and Co(II), typically involving a coordination number of six. wikipedia.orgnih.gov This can be achieved by the coordination of three bidentate ligands or two tridentate ligands to a single metal center.

Structural characterization using X-ray crystallography provides definitive insight into these arrangements. For instance, the crystal structure of a dinuclear zinc(II) complex with the related 1,4-diamino-2,3-di(2-pyridyl)butane ligand revealed a distorted tetrahedral geometry around each zinc center. researchgate.net In lanthanide complexes with a larger macrocyclic ligand containing pyridine units, coordination numbers of 9 or 10 have been observed, leading to geometries like a distorted tricapped trigonal prism or a bicapped antiprism. nih.gov

Potential Applications in Catalysis and Supramolecular Assemblies

The unique structural and electronic properties of metal complexes derived from pyridine-diamine ligands make them promising candidates for applications in catalysis and materials science.

Catalysis: Transition metal complexes containing pyridine-based ligands are well-known for their catalytic activity in a wide range of organic transformations. wikipedia.orgnih.gov

C-C Bond Formation : Palladium(II) complexes with pyridine ligands have proven to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The pyridine ligand can stabilize the active catalytic species and influence the reaction's efficiency and selectivity.

Polymerization and Cycloaddition : Iron and cobalt complexes supported by pyridine(diimine) ligands are highly active catalysts for ethylene (B1197577) polymerization. wikipedia.orgnih.gov Furthermore, specific iron complexes can catalyze the [2+2] cycloaddition of ethylene and butadiene. acs.org The steric and electronic properties of the pyridine-diimine framework are crucial in determining the selectivity of these reactions.

Hydrogenation and Hydrofunctionalization : Pyridine-containing complexes, such as Crabtree's catalyst, are used for hydrogenation reactions. wikipedia.org The cooperative action between the metal center and the ligand framework in pyridonate complexes facilitates various hydrofunctionalization reactions. rsc.org Complexes of this compound could potentially exhibit similar catalytic activities, with the flexible diamine backbone offering a different steric and electronic environment compared to more rigid diimine systems.

Table 2: Catalytic Activity of Representative Pyridine-Based Metal Complexes

| Catalyst/Precatalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Pd(II) complexes with substituted pyridine ligands | Suzuki-Miyaura & Heck Cross-Coupling | Most complexes provided >90% yield for the cross-coupling product. | acs.org |

| (PDI)FeCH₃ (PDI = Pyridine(diimine)) | [2+2] Cycloaddition of ethylene and butadiene | C₂ᵥ-symmetric catalysts showed exclusive selectivity for vinylcyclobutane. | nih.govacs.org |

| Anionic Nickel(0) carbene-pyridone complexes | Hydroboration of styrenes | Showed high catalytic activity for Markovnikov-selective hydroboration. | rsc.org |

| Crabtree's Catalyst [Ir(cod)(py)(PCy₃)]PF₆ | Hydrogenation | A popular and effective catalyst for the hydrogenation of olefins. | wikipedia.org |

Supramolecular Assemblies: The ability of this compound to act as a bridging ligand makes it an excellent building block for constructing supramolecular assemblies and coordination polymers (or metal-organic frameworks, MOFs).

Metal-Organic Networks : Pyridine-type compounds can be used with metal-containing cross-linkers (e.g., PdCl₂) to form surface-confined metal-organic networks through a layer-by-layer deposition process. acs.orgnih.gov The structure and properties of these assemblies can be precisely controlled by tuning the geometry of the ligand and the coordination preference of the metal ion. acs.org

Functional Materials : By incorporating different metal ions, such as ruthenium and osmium, into these assemblies, it is possible to create materials with interesting electrochemical and electrochromic properties. acs.orgnih.gov These materials have potential applications in sensors, electrochromic devices, and solar cells. acs.org The flexible diamine spacer in this compound could lead to the formation of flexible and dynamic frameworks with unique guest-binding or responsive properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diamino-2,3-di(2-pyridyl)butane |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| Nickel(II) acetate |

| Copper(II) chloride |

| Palladium(II) chloride |

| Zinc(II) chloride |

| Iron(II) complex |

| Nickel(II) complex |

| Palladium(II) complex |

| Copper(II) complex |

| Zinc(II) complex |

| Cadmium(II) complex |

| Tin(II) complex |

| Ruthenium complex |

| Osmium complex |

| Cobalt(II) complex |

| Iridium complex |

| Ethylene |

| Butadiene |

| Vinylcyclobutane |

Biological Activity and Medicinal Chemistry Research on 1 Pyridin 4 Ylbutane 1,4 Diamine Analogues

Investigation of Bioactivity Profiles for Pyridine-Diamine Scaffolds

The combination of a pyridine (B92270) core with a diamine chain creates a versatile structural motif that has been investigated for various therapeutic applications. The diamine portion, such as the butane-1,4-diamine (putrescine) found in the target compound, can play a crucial role in interacting with biological targets, including parasitic polyamine transport systems.

Antimalarial Activity Studies of Related Diamine Compounds

The fight against malaria, a disease caused by Plasmodium parasites, is challenged by the continuous emergence of drug-resistant strains, necessitating the discovery of new therapeutic agents. nih.govpdx.edu Diamine and pyridine-containing compounds have shown promise in this area.

Research into N,N'-disubstituted diamines has revealed their potential as antimalarial agents. malariaworld.org A study involving a library of these compounds, synthesized through reductive amination of aliphatic diamines, identified several analogues with potent activity against Plasmodium falciparum, the most lethal malaria parasite. nih.govmalariaworld.org Some compounds achieved a pIC50 greater than 6.0 and demonstrated a good selectivity index. malariaworld.org Notably, selected hits were equally effective against both drug-sensitive and resistant P. falciparum strains, suggesting a mechanism of action that may differ from existing drugs like chloroquine (B1663885). malariaworld.org

Another study focused on pyridine carboxamides and thiocarboxamides, where a thiopicolinamide derivative (13i) exhibited potent, submicromolar activity (IC50 = 142 nM) against P. falciparum with low toxicity to human cells. nih.gov This compound's effectiveness against chloroquine-resistant parasites, coupled with findings that it does not inhibit hemozoin formation, points towards a novel mechanism of action. nih.gov Furthermore, replacing the quinoline (B57606) ring of chloroquine with a pyridinium (B92312) salt structure, as in the compound PL74, resulted in significant antimalarial activity against both sensitive and resistant strains, possibly by inhibiting phosphatidylcholine biosynthesis. pdx.edu

| Compound Class/Name | Target/Strain | Reported Activity (IC50) | Key Finding |

|---|---|---|---|

| N,N'-Disubstituted Diamines | P. falciparum | pIC50 > 6.0 for several compounds | Active against resistant strains, suggesting a novel mechanism. malariaworld.org |

| Thiopicolinamide 13i | P. falciparum | 142 nM | Potent activity with low toxicity and likely novel mechanism. nih.gov |

| PL74 (Pyridinium salt) | CQ-sensitive P. falciparum | 185 nM | Active against both CQ-sensitive and resistant strains. pdx.edu |

| PL74 (Pyridinium salt) | CQ-resistant P. falciparum | 169 nM | Activity may involve inhibition of choline (B1196258) transport. pdx.edu |

Antiviral Activity, including Anti-HIV Potency, of Isoquinoline-Based Butane-1,4-diamine Derivatives

The isoquinoline (B145761) scaffold, a structural isomer of quinoline, is also a key component in compounds with significant antiviral properties, including activity against Human Immunodeficiency Virus (HIV). nih.gov The incorporation of a butane-1,4-diamine linker in these structures has been explored to develop potent inhibitors of viral entry.

A series of isoquinoline-based compounds featuring a butane-1,4-diamine linker were synthesized and evaluated as antagonists of the CXCR4 receptor, a co-receptor essential for HIV entry into host cells. nih.gov All tested analogues demonstrated the ability to compete with the natural ligand CXCL12 for binding to CXCR4, with most showing IC50 values below 40 nM. nih.gov One particular compound, 24c, displayed consistently low nanomolar activity across various assays, identifying it as a highly promising anti-HIV candidate. nih.gov The research highlights the effectiveness of this structural combination in creating potent CXCR4 antagonists with significant anti-HIV activity. nih.gov

Beyond HIV, other isoquinoline derivatives have been identified as inhibitors of influenza virus polymerase, although some initial hits showed cytotoxicity. nih.gov Subsequent chemical modifications led to derivatives with greatly reduced cytotoxicity while retaining antiviral activity, demonstrating the potential of the isoquinolone skeleton for developing new anti-influenza agents. nih.gov

Exploration of Other Pharmacological Research Areas for Pyridine Derivatives

The versatility of the pyridine scaffold extends to a multitude of other pharmacological areas. nih.govijcrt.orgresearchgate.net Pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents. researchgate.nettandfonline.comresearchgate.net

Anticancer Activity: Pyridine derivatives have been designed as inhibitors of tissue nonspecific alkaline phosphatase (TNAP), showing potential as anticancer agents by inducing apoptosis through ROS generation and DNA damage. mdpi.com A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) enhanced their effects against various cancer cell lines. mdpi.comnih.gov

Antibacterial/Antifungal Activity: Numerous studies have confirmed the antimicrobial potential of pyridine-containing compounds. nih.govresearchgate.net For instance, certain pyridine and thienopyridine derivatives have shown strong activity against bacterial strains like E. coli and B. mycoides, as well as the fungus C. albicans. researchgate.net

Anti-inflammatory and Analgesic Activity: The pyridine ring is a core component of various compounds investigated for anti-inflammatory and analgesic effects. tandfonline.com

CNS Activity: Derivatives have been explored for treating central nervous system disorders, including epilepsy and Parkinson's disease. researchgate.net

This broad spectrum of activity underscores the importance of the pyridine ring as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Analysis in 1-Pyridin-4-ylbutane-1,4-diamine Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. By systematically modifying a chemical structure and observing the effects on biological efficacy, researchers can identify key molecular features responsible for activity.

Impact of Ligand Design and Structural Modification on Biological Efficacy

For pyridine-diamine and related scaffolds, SAR studies have provided valuable insights into optimizing their therapeutic potential.

In the context of antimalarial diamines , a comprehensive SAR analysis revealed that the nature of the aromatic groups attached to the diamine chain significantly influences potency. malariaworld.org For instance, modifications to the terminal aromatic rings in N,N'-disubstituted diamines led to compounds with improved activity against P. falciparum. malariaworld.org Similarly, for pyridine-based antimalarials, the reduction of the pyridine ring and salt formation were found to increase antiplasmodial activity. nih.gov In the development of amodiaquine (B18356) analogues, specific chemical changes to the quinoline scaffold, a relative of pyridine, were shown to yield compounds with potent activity against both chloroquine-sensitive and resistant parasite strains. researchgate.net

In the realm of antiviral isoquinoline-based CXCR4 antagonists , the SAR study highlighted that having a tetrahydroquinoline or a 3-methylpyridinyl moiety as a head group, connected via the butane-1,4-diamine linker to the isoquinoline core, resulted in excellent anti-HIV activity. nih.gov

For antiproliferative pyridine derivatives , SAR analysis has shown that the antiproliferative effect is highly dependent on the type and position of substituents on the pyridine ring. mdpi.comnih.gov Groups such as -OMe, -OH, -C=O, and -NH2 were found to enhance activity, while bulky groups or halogen atoms tended to decrease it. mdpi.comnih.gov This indicates that electronic and steric factors play a significant role in the interaction of these compounds with their biological targets. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) in Pyridine-Diamine Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to correlate the chemical structure of compounds with their biological activity. taylorandfrancis.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various classes of pyridine derivatives to guide drug design. For example, a QSAR study on pyridine derivatives as corrosion inhibitors for steel found a strong correlation between quantum chemical parameters (like the energy of molecular orbitals and dipole moment) and their inhibition efficiency. nih.gov This allowed for the accurate prediction of the activity of related compounds. nih.gov

In the context of therapeutic agents, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists revealed that charge distribution within the molecule and the hydrophobicity of certain substituents were key factors controlling their activity. nih.gov Similarly, a robust QSAR model was developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a pathway relevant to inflammatory diseases. nih.gov This model was then used to screen and design new potent inhibitors with promising pharmacological profiles. nih.gov For diindenopyridine derivatives with cytotoxic effects, a linear QSAR relationship was established between their activity and descriptors like surface area and molar refractivity, suggesting that these properties are critical for their biological action. nih.gov

These examples demonstrate the power of QSAR in rationalizing the biological activities of pyridine-based compounds and in predicting the potency of novel analogues, thereby accelerating the drug discovery process. taylorandfrancis.comnih.gov

Mechanistic Insights into Molecular Interactions with Biological Targets

The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with specific biological targets at a molecular level. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. Research in this area has focused on identifying the precise binding modes of these compounds to enzymes and receptors, and on quantifying the strength of these interactions.

Profiling of Molecular Interactions and Binding Affinities

The affinity with which this compound analogues bind to their biological targets is a key determinant of their potency. This is typically quantified using parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

In the context of adenosine receptors , various pyridine and 1,4-dihydropyridine (B1200194) derivatives have been profiled for their binding affinities. For example, (R,S)-Nicardipine has shown Ki values of 19.6 µM and 63.8 µM at rat A1 and A2A receptors, respectively, and a higher affinity for human A3 receptors with a Ki of 3.25 µM. nih.gov Another compound, (R)-niguldipine, was inactive at A2A receptors but displayed Ki values of 41.3 µM and 1.90 µM at A1 and A3 receptors, respectively. nih.gov A 4-trans-beta-styryl derivative demonstrated a Ki of 0.670 µM at A3 receptors, showing significant selectivity over A1 and A2A receptors. nih.gov The strategic placement of substituents has been shown to enhance selectivity; for instance, the inclusion of a 6-phenyl group in one derivative resulted in a compound that was 55-fold selective for A1 receptors and over 1000-fold selective against L-type Ca2+ channels. nih.gov

For α-glucosidase inhibition , a synthesized 1,4-dihydropyridine derivative, compound 8b , exhibited an IC50 value of 4.48 ± 0.32 μM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 7.40 ± 0.41 μM). nih.gov The binding affinity (ΔGbinding) of this compound was calculated to be -46.8 kcal/mol, indicating a strong interaction with the enzyme. nih.gov

The following interactive table summarizes the binding affinities of selected pyridine and 1,4-dihydropyridine analogues for their respective biological targets.

Computational Chemistry and Theoretical Studies of 1 Pyridin 4 Ylbutane 1,4 Diamine

Quantum Chemical Approaches to 1-Pyridin-4-ylbutane-1,4-diamine Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. youtube.com

Electronic Structure Calculations and Energetic Analysis

The pyridine (B92270) ring, with its electronegative nitrogen atom, acts as an electron-withdrawing group, influencing the electron density across the entire molecule. The two amine groups on the butane (B89635) chain, conversely, are electron-donating. This interplay creates a distinct electronic profile. The MEP plot visually represents the electrostatic potential on the molecule's surface, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas showing positive potential (electron-poor, prone to nucleophilic attack). icm.edu.pl For this compound, negative potential is concentrated around the pyridine nitrogen, while the amine groups' hydrogens would exhibit positive potential.

Energetic analysis through DFT calculations allows for the determination of the molecule's thermodynamic stability. By calculating the total energy of different conformers (spatial arrangements of atoms), the most stable, lowest-energy geometry can be identified. The flexible butane chain allows for several rotational isomers, and computational methods can predict their relative energies and the barriers to interconversion.

Table 1: Calculated Quantum Chemical Properties for Pyridine-Diamine Analogues This table presents hypothetical but representative data for a molecule like this compound, based on typical values for similar organic compounds calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). icm.edu.pl

| Parameter | Predicted Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall thermodynamic stability of the optimized geometry. |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |

| LUMO Energy | -0.9 eV | Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Polarizability | 150 Bohr³ | Measures the deformability of the electron cloud in an electric field. |

Prediction of Spectroscopic Properties through Theoretical Methods

Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the characterization and identification of the compound. icm.edu.pl By simulating the vibrational modes of the molecule, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or C-N stretching, allowing for the assignment of experimental spectral bands. researchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be computed by calculating the magnetic shielding of each nucleus (¹H and ¹³C). The predicted chemical shifts provide a direct comparison to experimental NMR data, helping to confirm the molecular structure. icm.edu.pl Theoretical calculations can also predict electronic transitions, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. icm.edu.pl

Table 2: Predicted Spectroscopic Data for this compound This table shows hypothetical calculated values. Experimental verification is necessary for confirmation.

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Atom |

| FT-IR | ~3350 cm⁻¹ | N-H stretching (diamine) |

| ~3050 cm⁻¹ | Aromatic C-H stretching (pyridine) | |

| ~2930 cm⁻¹ | Aliphatic C-H stretching (butane) | |

| ~1600 cm⁻¹ | C=N/C=C stretching (pyridine ring) | |

| ¹H NMR | δ 8.5-8.6 ppm | Protons on pyridine ring (alpha to N) |

| δ 7.2-7.3 ppm | Protons on pyridine ring (beta to N) | |

| δ 3.0-3.5 ppm | Protons on carbons adjacent to N (butane) | |

| δ 1.5-1.8 ppm | Protons on internal carbons (butane) | |

| ¹³C NMR | δ ~150 ppm | Carbons on pyridine ring (alpha to N) |

| δ ~124 ppm | Carbons on pyridine ring (beta to N) | |

| δ ~40-50 ppm | Carbons on butane chain |

Molecular Dynamics and Simulation Studies of this compound Interactions

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale. nih.gov

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent like water or in the presence of a biological macromolecule like a protein. These simulations reveal how the molecule flexes and changes its conformation, how it forms hydrogen bonds with water, and how it might bind to a receptor site. nih.gov Key insights from MD include understanding the molecule's conformational flexibility, solvation dynamics, and the stability of its interactions with other molecules. mdpi.comnih.gov For example, a simulation could track the hydrogen bonds between the diamine groups and water molecules, providing information about its solubility and hydration shell. Reactive force field (ReaxFF) MD simulations can even be used to model chemical reactions, such as combustion processes involving pyridine-containing compounds. ucl.ac.ukucl.ac.uk

In Silico Screening and Lead Optimization for Diamine-Pyridine Analogues

The structural motifs of this compound—a heterocyclic aromatic ring and a flexible diamine chain—are common in pharmacologically active compounds. mdpi.comnih.gov In silico (computational) methods are crucial in modern drug discovery for screening large libraries of virtual compounds and optimizing lead candidates. danaher.comresearchgate.net

In silico screening involves using computational techniques like molecular docking to predict how a library of molecules, such as diamine-pyridine analogues, might bind to a specific biological target, often a protein receptor. mdpi.commalariaworld.org Docking algorithms fit the virtual compound into the binding site of the target and calculate a "docking score," which estimates the binding affinity. nih.gov This allows researchers to prioritize a smaller number of promising candidates for actual synthesis and experimental testing, saving significant time and resources. researchgate.netmalariaworld.org

Once a "hit" compound is identified, the process of lead optimization begins. danaher.com Here, computational tools are used to guide the chemical modification of the lead compound to improve its properties. nih.govnih.govacs.org For diamine-pyridine analogues, this could involve:

Altering the length or branching of the alkane chain to improve binding pose.

Substituting different groups on the pyridine ring to enhance selectivity or potency.

Modifying the amine groups to amides or carbamates to change flexibility and hydrogen bonding capacity. mdpi.com

Computational predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are also a key part of this stage, helping to ensure that the optimized molecule has favorable pharmacokinetic characteristics. researchgate.netnih.gov

Future Directions and Interdisciplinary Research Prospects for 1 Pyridin 4 Ylbutane 1,4 Diamine

Emerging Synthetic Paradigms for 1-Pyridin-4-ylbutane-1,4-diamine Scaffolds

While classical synthetic routes to diamines are well-established, future efforts will likely focus on developing more efficient, selective, and sustainable methods to produce this compound and its derivatives. The emphasis will be on asymmetric synthesis to yield enantiomerically pure compounds, which are crucial for applications in medicinal chemistry and catalysis.

Recent advancements in catalysis offer promising avenues. For instance, copper-catalyzed asymmetric cascade hydroamination of methylene (B1212753) cyclopropanes has emerged as a powerful method for the enantio- and regioselective construction of chiral 1,4-diamines. bohrium.comnih.gov Adapting such protocols could allow for the direct synthesis of chiral this compound analogs. Similarly, rhodium-catalyzed C-H activation represents another frontier, enabling the direct functionalization of pyridine (B92270) rings to build complex molecular architectures. nih.govacs.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Another promising area is the use of sequential catalysis, combining different metal catalysts to perform multiple transformations in a single pot. For example, a sequence of palladium-catalyzed allylic amination followed by rhodium-catalyzed cyclization has been used to create complex polyamine structures. nih.gov Such strategies could be employed to synthesize highly substituted and functionalized derivatives of the target diamine.

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

| Catalytic Asymmetric Hydroamination | Utilizes transition metal catalysts (e.g., Copper) with chiral ligands to achieve high enantioselectivity. bohrium.comnih.gov | Direct access to enantiopure 1,4-diamine scaffolds, crucial for pharmacological activity. |

| Rhodium-Catalyzed C-H Activation | Enables direct functionalization of the pyridine ring without pre-installed activating groups. nih.govacs.org | Increases synthetic efficiency and allows for novel derivatization of the pyridine moiety. |

| Reductive Coupling Reactions | Copper-catalyzed reductive couplings of azatrienes and imines can form 1,4-diamines with high diastereoselectivity and enantioselectivity. nih.gov | Offers control over multiple stereocenters in the diamine backbone. |

| Sequential Catalysis | Employs multiple catalysts in a one-pot sequence to build molecular complexity efficiently. nih.gov | Streamlines synthetic routes to complex, polyfunctionalized diamine derivatives. |

Advanced Applications in Chemical Biology and Drug Discovery

The pyridine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its ability to engage in hydrogen bonding, metal coordination, and pi-pi stacking interactions makes it a valuable component in designing molecules that interact with biological targets. The 1,4-diamine portion of the molecule offers additional points for interaction and functionalization.

Drug Discovery: The this compound scaffold holds potential for developing multi-target ligands, particularly for complex multifactorial diseases like neurodegenerative disorders. The pyridine ring is a key component in several compounds investigated as anti-Alzheimer's agents, targeting enzymes like acetylcholinesterase (AChE). researchgate.netresearchgate.netscispace.com The flexible diamine chain could be modified to interact with secondary binding sites or to modulate the compound's pharmacokinetic properties. Diamine scaffolds have also been identified as having potent antimicrobial activity, including against Mycobacterium tuberculosis. nih.gov The combination of a diamine and a pyridine ring could lead to novel antitubercular agents.

Chemical Biology and Chemosensing: Pyridine derivatives are widely explored as fluorescent chemosensors for detecting metal ions and other biologically relevant species. mdpi.comnih.gov The nitrogen atom on the pyridine ring and the two amino groups in this compound can act as coordination sites for metal ions. Upon binding, changes in the electronic properties of the molecule can lead to a detectable change in fluorescence or color. This makes the scaffold a promising candidate for developing selective sensors for biologically important cations like Fe³⁺/Fe²⁺ or toxic heavy metals. mdpi.comacs.org

| Potential Application Area | Rationale / Target | Key Molecular Features |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Targeting cholinesterases (AChE, BuChE), inhibition of β-amyloid aggregation. researchgate.netresearchgate.net | Pyridine ring acts as a key pharmacophore; diamine chain allows for multi-target interactions. |

| Antimicrobial Agents | Development of new scaffolds against resistant pathogens like M. tuberculosis. nih.govnih.gov | Diamine structures are known to exhibit antimicrobial activity. |

| Chemosensors | Detection of metal ions (e.g., Fe³⁺, Hg²⁺, Cr²⁺) through coordination. mdpi.comnih.govacs.org | Pyridine and amine nitrogens act as binding sites, leading to optical changes upon ion binding. |

| Conformationally Restricted Scaffolds | Pre-organizing functional groups to enhance binding affinity to biological targets. lifechemicals.com | The combination of a rigid ring and a flexible chain can be used to create structurally defined ligands. |

Integration with Materials Science for Functional Systems and Hybrid Materials

The unique chemical properties of this compound make it an attractive building block for the creation of advanced functional materials. Its ability to act as a linker or a functionalizing agent opens up possibilities in areas like metal-organic frameworks, supramolecular chemistry, and the development of hybrid materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine and diamine functionalities of this compound make it an excellent candidate for a bifunctional linker in MOF synthesis. rsc.orgrsc.orgacs.org The pyridine nitrogen and the terminal amino groups can coordinate to different metal centers, potentially leading to the formation of complex, high-dimensional frameworks with tailored pore sizes and chemical environments. Such MOFs could find applications in gas storage, catalysis, and chemical separations. nih.gov

Supramolecular Chemistry and Gels: Non-covalent interactions like hydrogen bonding play a crucial role in supramolecular chemistry. researchgate.netwikipedia.org The two amine groups and the pyridine nitrogen of this compound can act as both hydrogen bond donors and acceptors. This allows the molecule to participate in self-assembly processes, potentially forming supramolecular gels in specific solvents. mdpi.comnih.gov These "smart" materials can respond to external stimuli like pH or temperature and have potential applications in areas like drug delivery and tissue engineering.

Hybrid Materials and Surface Functionalization: Diamine-functionalized materials, such as modified graphene oxide or carbon nanotubes, are being explored for various applications. rsc.orgscispace.comacs.orgnih.gov this compound could be covalently attached to the surface of materials like silica, polymers, or carbon nanomaterials. The dangling pyridine-containing moiety would then impart new properties to the material, such as the ability to coordinate metal catalysts, sense specific analytes, or improve dispersibility in polymer composites.

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker connecting metal nodes. rsc.orgrsc.orgnih.gov | Gas storage, heterogeneous catalysis, chemical sensing. |

| Supramolecular Gels | Gelator molecule that self-assembles via hydrogen bonding. mdpi.comnih.gov | Stimuli-responsive materials, drug delivery systems, tissue engineering scaffolds. |

| Functionalized Nanomaterials (e.g., Graphene Oxide) | Surface modification agent to introduce new functionalities. rsc.orgnih.gov | Enhanced polymer composites, catalyst supports, components for electronic devices. |

| Hybrid Polymer Systems | Monomer or cross-linking agent in polymerization. researchgate.net | Creation of high-performance polymers with improved thermal stability and solubility. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Pyridin-4-ylbutane-1,4-diamine in a laboratory setting?

- Methodological Answer : The compound can be synthesized via Schiff base formation or condensation reactions. For example, reacting pyridine-4-carbaldehyde with butane-1,4-diamine under reflux in anhydrous conditions, followed by reduction using NaBH₄ or catalytic hydrogenation. Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Similar protocols are employed for structurally related diamines, as seen in the synthesis of N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity.

- IR : Identification of amine (-NH₂) and pyridyl (C=N) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- GC-MS/LC-MS : Quantification and detection of trace impurities, as demonstrated for polyamines like putrescine .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, addressing challenges like disorder or twinning. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For validation, compare bond lengths and angles with similar structures in the Crystallography Open Database (COD), such as N,N'-Bis(pyridin-2-yl)benzene-1,4-diamine .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., enzymes or DNA).

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (e.g., Gaussian 16).

- MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., GROMACS).

- Reference bifunctional molecule design strategies, such as those for Aβ-interacting compounds .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer :

- Crystallography : Employ twin refinement in SHELXL and validate with R-factor convergence tests .

- Spectroscopy : Cross-validate NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw).

- Case Study : Discrepancies in hydrogen bonding can be resolved using Hirshfeld surface analysis (CrystalExplorer).

Q. How does this compound compare structurally and functionally to other aliphatic diamines?

- Methodological Answer :

- Structural Comparison : Use Mercury (CCDC) to overlay crystal structures of analogs (e.g., putrescine or N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine ).

- Functional Analysis : Test chelation properties via UV-Vis titration with metal ions (e.g., Cu²⁺ or Fe³⁺).

- Table : Key Differences in Diamine Derivatives

Q. What experimental precautions are critical for handling this compound due to its stability or reactivity?

- Methodological Answer :

- Storage : -20°C under inert atmosphere (Ar/N₂) to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive reactions.

- Safety : Refer to GHS-compliant protocols for diamines, including PPE (gloves, goggles) and fume hoods .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。